Amiglumide

Description

Contextualization within Cholecystokinin (B1591339) (CCK) Receptor Antagonism Research

Amiglumide is scientifically recognized as a competitive antagonist of the cholecystokinin A (CCK-A) receptor. ncats.io Cholecystokinin is a peptide hormone that plays a crucial role in various physiological processes, including digestion and appetite regulation. By blocking the CCK-A receptor, this compound can modulate these functions, which has made it a compound of interest for researchers investigating gastrointestinal disorders. The specificity of this compound for the CCK-A receptor subtype allows for targeted studies into the distinct physiological roles of this receptor compared to the CCK-B receptor.

Historical Perspective of Glutaramic Acid Derivatives in CCK Receptor Research

The development of this compound is part of a broader history of research into glutaramic acid derivatives as cholecystokinin receptor antagonists. Proglumide, an earlier and less potent glutaramic acid derivative, was one of the first compounds identified to have CCK antagonistic properties. Subsequent research led to the synthesis of more potent and selective analogs, such as Loxiglumide. nih.gov These compounds demonstrated significantly higher affinity for the CCK-A receptor, paving the way for the development of even more refined molecules like this compound (also known by its developmental code, CR 1795). ncats.io This progression highlights a systematic effort in medicinal chemistry to enhance the potency and selectivity of glutaramic acid-based CCK antagonists.

Significance of this compound Research in Preclinical and Basic Sciences

The primary significance of this compound in a research context lies in its utility as a tool for exploring the physiological and potential pathophysiological roles of the CCK-A receptor. In preclinical studies, this compound has been investigated for its potential therapeutic applications in conditions such as pancreatitis, biliary dyskinesia, and other gastrointestinal disorders. ncats.io

One notable area of preclinical investigation has been its effects on the central nervous system. A study in rats demonstrated that this compound exhibits anxiolytic-like activity. This was observed in the elevated zero-maze model, a common behavioral test for anxiety. The compound showed a bell-shaped dose-response curve, indicating that its anxiety-reducing effects are most prominent within a specific dosage range. ncats.io This finding suggests that the CCK-A receptor may play a role in the modulation of anxiety, opening up avenues for further neuropharmacological research.

Interactive Data Table: Preclinical Observations of this compound

| Preclinical Model | Compound | Observed Effect | Potential Implication |

| Elevated zero-maze (Rat) | This compound (CR 1795) | Anxiolytic-like activity | Modulation of anxiety via CCK-A receptor |

| General Preclinical Development | This compound (CR 1795) | CCK-A antagonist activity | Treatment of gastrointestinal disorders |

Properties

CAS No. |

119363-62-1 |

|---|---|

Molecular Formula |

C26H36N2O4 |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

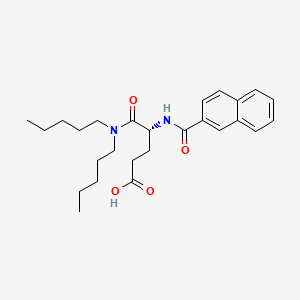

(4R)-5-(dipentylamino)-4-(naphthalene-2-carbonylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C26H36N2O4/c1-3-5-9-17-28(18-10-6-4-2)26(32)23(15-16-24(29)30)27-25(31)22-14-13-20-11-7-8-12-21(20)19-22/h7-8,11-14,19,23H,3-6,9-10,15-18H2,1-2H3,(H,27,31)(H,29,30)/t23-/m1/s1 |

InChI Key |

LFMMKOQRKPJBIG-HSZRJFAPSA-N |

SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Isomeric SMILES |

CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amiglumide |

Origin of Product |

United States |

Molecular and Receptor Interaction Studies of Amiglumide

Amiglumide's Specificity for Cholecystokinin-1 (CCK1) Receptors

This compound exhibits a pronounced and selective affinity for the cholecystokinin-1 (CCK1) receptor subtype over the cholecystokinin-2 (CCK2) receptor. The CCK1 receptor, primarily located in the gastrointestinal system, and the CCK2 receptor, predominantly found in the central nervous system, mediate the diverse physiological actions of the peptide hormone cholecystokinin (B1591339) (CCK).

The specificity of this compound and its analogs for the CCK1 receptor is a key characteristic that has driven its investigation. Quantitative structure-activity relationship (QSAR) studies on glutaramic acid derivatives, the chemical class to which this compound belongs, have indicated that hydrophobic and dispersion interactions are significant contributors to their binding affinity at CCK receptors. This suggests that the structural features of this compound are particularly well-suited for interaction with the binding pocket of the CCK1 receptor.

Characterization of this compound as a Competitive Antagonist at CCK1 Receptors

Research has firmly established this compound as a competitive antagonist at CCK1 receptors. This classification signifies that this compound binds to the same site on the receptor as the endogenous agonist, CCK, but does not elicit a biological response. Instead, it blocks the receptor, preventing CCK from binding and initiating its signaling cascade.

The competitive nature of this compound's antagonism has been demonstrated in functional studies. In such experiments, the presence of this compound causes a parallel rightward shift in the concentration-response curve of a CCK agonist, without a reduction in the maximum response. This is a classic hallmark of competitive antagonism, indicating that the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist. For a competitive antagonist, the pA2 value, a measure of antagonist potency, is theoretically equal to the pK(B) value, which represents the negative logarithm of the antagonist's dissociation constant.

Quantitative Assessment of Receptor Affinity: pK(B) Values for this compound and Analogs

The affinity of this compound and its analogs for the CCK1 receptor has been quantified using various pharmacological parameters, most notably the pA2 value, which provides a reliable estimate of the pK(B). A higher pK(B) value indicates a greater binding affinity of the antagonist for the receptor.

A study conducted on isolated human gallbladder demonstrated the competitive inhibition of CCK-8-induced contractions by this compound and its analogs, lorglumide (B1675136) and dexloxiglumide (B1670345). The pA2 values derived from this research offer a quantitative comparison of their potencies at the human CCK1 receptor.

Table 1: Receptor Affinity (pA2) of this compound and Analogs at Human CCK1 Receptors

| Compound | pA2 Value |

|---|---|

| This compound | 6.71 |

| Lorglumide | 7.00 |

Note: The pA2 value is a measure of the potency of a competitive antagonist and is approximately equal to the pK(B) under the conditions of the experiment.

These quantitative assessments underscore the potent and competitive nature of this compound's interaction with the CCK1 receptor and provide a basis for comparing its affinity with that of structurally related compounds.

Investigations into Amiglumide S Mechanism of Action at the Cellular and Subcellular Level

Modulation of Receptor-Mediated Signaling Pathways by Amiglumide

The CCK1 receptor is known to couple to multiple G-proteins, primarily Gq/11 and to a lesser extent, Gs. nih.govpdbj.org The binding of the endogenous agonist, cholecystokinin (B1591339) (CCK), to the CCK1 receptor triggers a conformational change in the receptor, leading to the activation of these G-proteins. This compound, as a competitive antagonist, binds to the same site as CCK on the CCK1 receptor but does not induce the conformational change necessary for G-protein activation. researchgate.net Consequently, this compound effectively blocks CCK-induced signaling.

The primary signaling pathway activated by the CCK1 receptor is the Gq/11 pathway. nih.gov Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). nih.gov PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov By preventing the initial activation of the CCK1 receptor, this compound inhibits the production of these crucial second messengers.

While there is a lack of studies directly measuring the effect of this compound on G-protein coupling, its nature as a competitive antagonist implies that it prevents the CCK-induced recruitment and activation of Gq/11 and Gs proteins at the receptor. This blockade is the initial and critical step in its modulation of receptor-mediated signaling. The potency of this compound as a CCK1 receptor antagonist has been quantified in functional assays. For instance, in studies on isolated human gallbladder, this compound demonstrated competitive inhibition of CCK-8-induced contractions with a pA2 value of 6.71. nih.govresearchgate.net The pA2 value is a measure of the affinity of an antagonist for its receptor.

Table 1: Antagonist Potency of this compound at the CCK1 Receptor

| Parameter | Value | Tissue Preparation | Reference |

|---|---|---|---|

| pA2 | 6.71 | Isolated Human Gallbladder | nih.govresearchgate.net |

Downstream Cellular Effects Induced by this compound-CCK1 Receptor Interaction

The interaction of this compound with the CCK1 receptor leads to the attenuation of several downstream cellular effects that are normally triggered by CCK. The most prominent of these is the modulation of intracellular calcium levels.

The production of IP3, following CCK1 receptor activation, is critical for intracellular calcium signaling. nih.gov IP3 diffuses through the cytoplasm and binds to its receptors (IP3Rs) on the endoplasmic reticulum (ER), which is a major intracellular calcium store. nih.gov This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i). nih.gov This rise in [Ca2+]i is a key signal for many cellular responses, including smooth muscle contraction and enzyme secretion.

By inhibiting the CCK1 receptor-Gq/11-PLC pathway, this compound prevents the generation of IP3 and consequently blocks the CCK-induced release of calcium from intracellular stores. nih.gov This inhibitory effect on calcium mobilization is a direct downstream consequence of its receptor antagonism. While direct experimental data quantifying the extent of this compound's inhibition of CCK-stimulated calcium release is limited, its demonstrated competitive antagonism at the receptor level strongly supports this mechanism. nih.govresearchgate.net

Another downstream effect of CCK1 receptor activation is the activation of protein kinase C (PKC) by DAG. PKC is a family of enzymes that phosphorylate a variety of protein substrates, thereby regulating numerous cellular processes. By blocking the formation of DAG, this compound is expected to inhibit the CCK-mediated activation of PKC and its downstream signaling events.

There is currently no available research data on the effects of this compound on gene expression. The investigation into whether this compound, through its modulation of CCK1 receptor signaling, can induce changes in gene transcription remains an area for future research.

Table 2: Summary of this compound's Effects on Downstream Cellular Signaling

| Signaling Molecule/Event | Effect of this compound | Mechanism |

|---|---|---|

| Gq/11 and Gs protein activation | Inhibition | Competitive antagonism at the CCK1 receptor |

| Phospholipase C (PLC) activation | Inhibition | Blockade of Gq/11-mediated signaling |

| Inositol 1,4,5-trisphosphate (IP3) production | Inhibition | Prevention of PLC-catalyzed PIP2 hydrolysis |

| Diacylglycerol (DAG) production | Inhibition | Prevention of PLC-catalyzed PIP2 hydrolysis |

| Intracellular Calcium ([Ca2+]i) mobilization | Inhibition | Blockade of IP3-mediated calcium release from the ER |

| Protein Kinase C (PKC) activation | Inhibition | Prevention of DAG-mediated activation |

| Gene Expression | Data not available | - |

Table of Compounds

Structure Activity Relationship Sar Studies of Amiglumide and Its Derivatives

Identification of Key Structural Determinants for CCK1 Receptor Affinity

Amiglumide (also known as CR 1795) is an amino acid derivative that functions as a cholecystokinin (B1591339) A (CCK1) receptor antagonist. Its chemical structure, (R)-4-(2-naphthamido)-N,N-dipentylglutaramic acid, reveals several key moieties: a glutaramic acid core, a 2-naphthamido group, and two N,N-dipentyl chains who.intfda.gov.

Studies comparing the affinity of various CCK1 antagonists on isolated human gallbladder have provided quantitative data on this compound's receptor interaction. This compound, along with Lorglumide (B1675136) and Dexloxiglumide (B1670345), demonstrated competitive inhibition of CCK-8-induced gallbladder contractions. The negative logarithm of the antagonist dissociation constant (pK(B)) for this compound was determined to be 6.71 ± 0.10 researchgate.netnih.gov.

For glutaramic acid analogs, which include this compound, quantitative structure-activity relationship (QSAR) studies indicate that hydrophobic interactions, dispersion interactions, and steric factors are crucial for effective binding to CCK receptors nih.gov. The presence of the bulky naphthamido group and the long, flexible dipentyl chains likely contribute significantly to these hydrophobic and steric interactions within the CCK1 receptor binding pocket. The glutaramic acid moiety, with its carboxylic acid functionality, is also a critical component for receptor recognition and binding, often participating in hydrogen bonding interactions nih.gov.

Comparative SAR Analysis with Other Glutaramic Acid Analogs (e.g., Dexloxiglumide, Lorglumide)

This compound belongs to a class of CCK1 receptor antagonists derived from glutaramic acid, alongside well-known compounds such as Lorglumide and Dexloxiglumide nih.gov. These compounds share a common glutaramic acid backbone but differ in their substituent groups, leading to variations in their receptor affinities.

A comparative analysis of their pK(B) values on isolated human gallbladder highlights their relative potencies:

Table 1: Comparative CCK1 Receptor Affinity of Glutaramic Acid Analogs

| Compound | pK(B) Value (± SEM) researchgate.netnih.gov |

| Lorglumide | 7.00 ± 0.14 |

| Dexloxiglumide | 6.95 ± 0.11 |

| This compound | 6.71 ± 0.10 |

Lorglumide (CR-1409) and Dexloxiglumide (CR-2017) are particularly potent CCK1 antagonists, with Dexloxiglumide being the active (R)-enantiomer of Loxiglumide (CR-1505) nih.gov. Lorglumide features a 3,4-dichlorobenzoyl group and N,N-dipentyl chains, similar to this compound's dipentyl chains who.intncats.io. Dexloxiglumide, on the other hand, incorporates a 3,4-dichlorobenzoyl group and a 3-methoxypropyl(pentyl)amino substituent wikidoc.org.

The slight differences in pK(B) values among these glutaramic acid analogs suggest that the specific nature and spatial arrangement of the aromatic and aliphatic substituents play a critical role in optimizing interactions within the CCK1 receptor binding site. While all three compounds effectively antagonize the CCK1 receptor, the variations in their aromatic acyl moieties (naphthamido in this compound vs. dichlorobenzoyl in Lorglumide and Dexloxiglumide) and the branching/composition of their alkyl chains contribute to their distinct binding efficiencies. The consistently high affinities observed across these glutaramic acid derivatives underscore the importance of this core structure for CCK1 receptor antagonism.

Rational Design and Synthesis of this compound Analogs for Enhanced Receptor Interaction

Key strategies in the rational design of this compound analogs for enhanced receptor interaction include:

Modulation of Hydrophobic Interactions: Given the importance of hydrophobic and dispersion interactions for glutaramic acid analogs, modifying the length, branching, and nature of the alkyl chains (e.g., dipentyl groups) and the aromatic moiety (e.g., naphthamido group) can optimize hydrophobic contacts within the receptor binding pocket nih.govresearchgate.net. For instance, introducing different alkyl lengths or cyclic hydrophobic groups could explore additional hydrophobic sub-pockets.

Optimization of Hydrogen Bonding and Steric Factors: The glutaramic acid core provides crucial hydrogen bonding opportunities. Modifications to this core, or to groups capable of hydrogen bonding, must be carefully considered to maintain or improve interactions with key amino acid residues in the receptor nih.gov. Steric bulk and shape of substituents are also critical; fine-tuning these can lead to better complementarity with the receptor's binding site, potentially reducing unfavorable steric clashes while maximizing favorable interactions nih.govwm.edu.

Chirality and Stereochemistry: As seen with Dexloxiglumide being the more potent (R)-enantiomer of Loxiglumide, stereochemistry is vital for CCK1 receptor binding nih.gov. For this compound, which possesses an (R) stereocenter at the alpha-carbon of the glutaramic acid, maintaining or optimizing this specific configuration is paramount. Investigating the impact of alternative stereoisomers, if synthetically feasible, could further refine understanding of the precise spatial requirements for high-affinity binding.

Scaffold Hopping and Bioisosteric Replacements: While retaining the glutaramic acid framework, medicinal chemists might explore bioisosteric replacements for certain functional groups to improve metabolic stability, bioavailability, or reduce potential liabilities, while maintaining or enhancing receptor affinity openmedscience.com. For example, carboxylic acid bioisosteres could be explored to optimize interactions with charged residues in the binding site.

By applying these rational design principles, researchers aim to synthesize this compound analogs that exhibit not only higher affinity for the CCK1 receptor but also improved selectivity over other receptor subtypes, leading to more targeted and effective therapeutic agents.

Preclinical Research Methodologies Employed in Amiglumide Studies

In Vitro Experimental Models for Amiglumide Evaluation

In vitro experimental models are crucial for characterizing the direct effects of a compound on biological systems outside a living organism. These models allow for controlled environments to study specific interactions, receptor binding, and functional activities.

Isolated Tissue Preparations (e.g., Human Isolated Gallbladder Contraction Assays)

Isolated tissue preparations serve as a fundamental in vitro model to assess the direct pharmacological effects of compounds on specific organs or tissues. This compound has been extensively evaluated using human isolated gallbladder contraction assays to understand its antagonistic activity against cholecystokinin (B1591339).

Studies have demonstrated that this compound, alongside other glutaramic acid analogs like lorglumide (B1675136) and dexloxiglumide (B1670345), exhibits a potent antagonistic effect on cholecystokinin type 1 (CCK1) receptors in isolated human gallbladder tissue tocris.com, wikipedia.org. Cholecystokinin-octapeptide (CCK-OP) is known to be a primary stimulant of postprandial gallbladder contraction tocris.com. In these assays, this compound produced a concentration-dependent rightward shift of the cholecystokinin-octapeptide curve, indicating a competitive nature of its antagonism without affecting the maximal response tocris.com, wikipedia.org.

The antagonist dissociation constant (KB) is a key parameter derived from such studies, quantifying the affinity of an antagonist for its receptor. The negative logarithm of this constant, pK(B), provides a convenient measure of antagonist potency. For this compound, the reported pK(B) value was 6.71 ± 0.10, when compared to lorglumide (7.00 ± 0.14) and dexloxiglumide (6.95 ± 0.11) tocris.com, wikipedia.org. These findings confirm this compound's competitive inhibition of CCK-8-induced gallbladder contractions wikipedia.org.

Table 1: Antagonist Dissociation Constants (pK(B)) on Human Isolated Gallbladder CCK1 Receptors

| Compound | pK(B) Value (Mean ± SEM) [Index] |

| Lorglumide | 7.00 ± 0.14 tocris.comwikipedia.org |

| Dexloxiglumide | 6.95 ± 0.11 tocris.comwikipedia.org |

| This compound | 6.71 ± 0.10 tocris.comwikipedia.org |

Cell-Based Assays for Receptor Binding and Functional Activity

Cell-based assays are vital in preclinical research as they provide a more physiologically relevant environment compared to isolated biochemical components, allowing for the study of compound effects within a cellular context invivochem.cn, uni.lu. These assays are employed to understand gene, protein, or whole cellular functions, regulatory mechanisms, and to screen for potential inhibitors or inducers of biological processes uni.lu. For compounds like this compound, which act on receptors, cell-based assays are critical for characterizing receptor binding and downstream functional activities.

This compound has been identified as an antagonist of cholecystokinin A (CCKA) receptors fishersci.at. Furthermore, it is listed as an antagonist for CCKB receptors, acting against endogenous peptides such as Bradykinin and Corticotropin-like intermediate peptide wikipedia.org, bidd.group. In the context of receptor binding, direct and competitive binding assays are commonly used to determine key parameters like the dissociation constant (Kd) of a compound for its receptor and the inhibition constant (Ki) for competitive molecules labsolu.ca. These assays often involve radiolabeled ligands to measure binding affinity and receptor density labsolu.ca. Functional cell-based assays can monitor various cellular responses, such as changes in ion conductance (e.g., Ca²⁺, Na⁺, K⁺ ions), cell viability, or specific signaling pathways, providing insights into a compound's mechanism of action,. While specific detailed data on this compound's performance in cell-based assays beyond its classification as a CCK antagonist were not identified in the current search, its established activity in isolated tissue preparations strongly implies the foundational use of such cell-based methodologies for its initial characterization and understanding of its receptor interactions.

Enzymatic Assays to Probe this compound's Effects on Target-Related Enzymes

Enzymatic assays are fundamental biochemical tools used to measure the activity of enzymes, investigate enzyme inhibition, and study enzyme kinetics. These assays are crucial for understanding how a compound might interfere with specific enzymatic pathways or targets, providing insights into its mechanism of action and potential off-target effects,. Various methodologies exist, including continuous and discontinuous assays, often relying on changes in absorbance, fluorescence, or radioactivity to detect product formation or substrate disappearance. Optimal conditions such as pH, temperature, and substrate concentration are carefully controlled to ensure accurate measurements,.

While this compound's primary reported mechanism involves antagonism of CCK receptors, which are G-protein coupled receptors and not enzymes themselves, the broader preclinical evaluation of a compound often includes enzymatic assays to identify any direct effects on target-related enzymes or potential off-target enzymatic interactions. However, specific research findings detailing this compound's direct effects on target-related enzymes through dedicated enzymatic assays were not identified in the current search results. Such studies, if conducted, would typically aim to probe whether this compound directly inhibits or activates any enzymes relevant to its therapeutic area or to assess its selectivity profile.

In Silico Approaches in this compound Research

In silico approaches leverage computational methods to model and simulate molecular interactions, offering a cost-effective and rapid means to predict compound properties, optimize structures, and understand ligand-receptor dynamics before costly experimental work,.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred binding orientation of a small molecule (ligand) with a macromolecule (receptor), and estimates the binding affinity between them. This method is widely used in drug discovery to identify potential drug candidates and understand their interaction patterns, labsolu.ca,. Molecular dynamics (MD) simulations extend this analysis by simulating the time-dependent behavior of molecular systems, providing insights into the stability of ligand-receptor complexes and conformational changes,. These simulations can reveal key residues involved in interactions and the dynamic behavior of the complex over time,.

While molecular docking and dynamics simulations are standard tools in modern drug discovery for characterizing ligand-receptor interactions, specific published studies detailing the application of these in silico methods directly to this compound were not identified in the current search. However, given this compound's known activity as a CCK receptor antagonist, these computational techniques would be highly relevant for:

Predicting Binding Modes : Identifying how this compound fits into the binding pocket of CCK1 and CCK2 receptors.

Estimating Binding Affinities : Providing theoretical binding energy scores that could correlate with experimental pK(B) values.

Analyzing Conformational Stability : Understanding how the this compound-receptor complex behaves over time and identifying stable binding poses.

Computational Chemistry for Structure Prediction and Optimization

Computational chemistry encompasses a range of theoretical methods used to predict and optimize molecular structures and properties,. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are particularly valuable, as they establish mathematical relationships between a compound's chemical structure and its biological activity,. These models can be used to predict the biological activity of new compounds and guide the optimization of lead structures for improved affinity, selectivity, and other properties,. Density Functional Theory (DFT) is another powerful computational tool used to model atomic interactions, predict forces on atoms, and determine system energy, which are crucial for understanding molecular motion and chemical reactions.

Despite the broad applicability of computational chemistry in drug development, specific research findings detailing the use of these methods for the structure prediction or optimization of this compound were not identified in the current search. In a typical drug development pipeline, computational chemistry could be applied to this compound to:

Refine its 3D structure : Predicting stable conformations and identifying key structural features contributing to its CCK antagonistic activity.

Explore structural modifications : Designing new analogs with potentially improved potency or selectivity based on structure-activity relationships.

Predict physicochemical properties : Estimating properties relevant to its interaction with biological systems.

Cheminformatics and Bioinformatics in this compound Discovery and Characterization

Cheminformatics and bioinformatics play pivotal roles in modern drug discovery and characterization, leveraging computational methods to analyze vast amounts of chemical and biological data. These fields accelerate the identification of drug targets, enhance the screening and optimization of drug candidates, and facilitate the understanding of molecular interactions. wikidoc.orgmarefa.org

General Methodologies in Drug Discovery:

Cheminformatics: This discipline focuses on the computational analysis of chemical and molecular structures. Key applications include virtual screening, which filters potential compounds based on desired properties without the need for physical screening, thereby reducing costs and accelerating the discovery process. wikidoc.orgwikidoc.org It also encompasses Quantitative Structure-Activity Relationship (QSAR) studies, which establish mathematical models correlating chemical structure with biological activity, enabling the prediction of activity for new compounds. Cheminformatics is also crucial for in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, aiding in the early identification of compounds with favorable pharmacokinetic profiles. wikidoc.org Data mining approaches, descriptor computations, and structural similarity matrices are fundamental tools in cheminformatics.

Bioinformatics: This field applies computational analysis to biological data, including genomics, transcriptomics, and proteomics (collectively known as 'omics' data). In drug discovery, bioinformatics is instrumental in identifying and validating drug targets by analyzing disease-related genes and proteins. It also aids in understanding drug mechanisms of action, discovering biomarkers, and predicting drug resistance. Molecular docking and molecular dynamics simulations, often used in conjunction with structural bioinformatics, predict how small molecules like this compound interact with their biological targets, providing insights into binding affinity and conformation. wikidoc.org

Application to this compound:

While this compound was developed in preclinical trials as a non-peptide CCK antagonist ncats.io, specific detailed research findings and data tables explicitly outlining the cheminformatics and bioinformatics methodologies employed in its discovery and characterization are not extensively detailed in publicly available scientific literature. However, the development of a non-peptide antagonist like this compound would typically involve a range of computational approaches common in drug discovery.

For instance, the design and optimization of non-peptide antagonists often benefit from structure-based drug design, where computational methods are used to design molecules that fit precisely into the binding site of a target receptor, such as the CCK1 receptor. Ligand-based drug design, including QSAR, could have been utilized to refine the chemical structure of this compound to enhance its affinity and selectivity for the CCK1 receptor based on known active compounds. Virtual screening of chemical libraries might have been employed to identify initial hits with CCK antagonist activity.

Known Preclinical Findings for this compound:

This compound has demonstrated competitive inhibition of CCK-8-induced gallbladder contractions. In comparative studies with other CCK1 antagonists, this compound exhibited a pA2 value of 6.71. This activity highlights its role as a cholecystokinin A antagonist. ncats.io Furthermore, preclinical studies in rats showed that this compound exhibited anxiolytic-like activity with a bell-shaped dose-response curve. ncats.io

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H36N2O4 | fda.govbiocat.comebi.ac.uk |

| Molecular Weight | 440.58 | fda.govbiocat.comebi.ac.uk |

| Molecule Type | Small molecule | ebi.ac.uk |

| Description | Non-peptide cholecystokinin antagonist | biocat.comncats.io |

| ChEMBL ID | CHEMBL114325 | ebi.ac.uk |

| UNII | H48W1A97VB | fda.gov |

| CAS Number | 119363-62-1 | fda.govbiocat.com |

| PubChem CID | 10478431 | fda.gov |

Synthetic Chemistry and Analog Development of Amiglumide

Established Synthetic Routes for Amiglumide Elucidation

While specific, detailed established synthetic routes for this compound (C26H36N2O4) are not extensively documented in publicly accessible scientific literature, its systematic name and chemical structure provide strong indications of the synthetic transformations involved. As an amino acid derivative, its synthesis likely leverages standard peptide coupling and organic synthesis methodologies.

The core structure of this compound suggests a multi-step synthesis, typically involving:

Formation of the Glutaramic Acid Backbone: The glutaramic acid moiety forms the central scaffold. This could originate from a suitably protected L-glutamic acid derivative, given the (R) stereochemistry at the 4-position (which corresponds to the alpha-carbon of L-glutamic acid).

Introduction of the N,N-Dipentyl Amide: The N,N-dipentyl group is attached to the terminal carboxylic acid of the glutaramic acid via an amide bond. This would typically involve activation of the carboxylic acid, followed by reaction with dipentylamine.

Attachment of the 2-Naphthamido Moiety: The 2-naphthamido group is linked to the amino group of the glutaramic acid derivative. This is another amide bond formation, likely involving 2-naphthoic acid (or a reactive derivative like its acid chloride or activated ester) and the free amine of the glutamic acid derivative.

Chiral Control: Given the (R) stereochemistry, the synthesis would either start from a chirally pure L-glutamic acid derivative or involve a chiral resolution step at an appropriate stage.

A plausible general synthetic approach would involve protecting group strategies to selectively form the desired amide bonds. For instance, the amino group of L-glutamic acid could be protected (e.g., with a Boc or Fmoc group), and one of its carboxylic acids (e.g., the gamma-carboxyl) could be selectively activated and reacted with dipentylamine. Subsequently, the alpha-carboxyl could be deprotected and reacted with 2-naphthoic acid. Finally, the remaining protecting group on the amine would be removed.

Strategies for the Derivatization of the this compound Scaffold

Derivatization of the this compound scaffold aims to explore structure-activity relationships, improve pharmacological properties, or introduce new functionalities. Based on its chemical structure, several key sites are amenable to modification:

Amide Linkages: The two amide bonds (one linking the naphthyl group and another linking the dipentyl group to the glutaramic acid backbone) could be modified.

Naphthyl Moiety Modification: Varying the 2-naphthyl group with other aromatic or heteroaromatic systems, or introducing substituents on the naphthyl ring, could alter receptor binding affinity and selectivity.

Dipentyl Amine Modification: Changing the length or branching of the alkyl chains (pentyl groups) or replacing them with other amine functionalities could impact lipophilicity, metabolic stability, and receptor interactions.

Glutaramic Acid Backbone Modifications:

Carboxylic Acid Group: The free carboxylic acid group at the other end of the glutaramic acid can be modified, for example, by esterification to prodrugs or by forming other amide linkages with different amines.

Stereochemistry: While this compound is explicitly defined with (R) stereochemistry, exploring the (S) enantiomer or racemic mixtures could provide insights into the chiral requirements for activity.

Chain Length: Modifying the glutaramic acid backbone itself, such as shortening or lengthening the carbon chain, could lead to novel analogs.

Amide Bond Formation: Common strategies for forming amide bonds, which are central to the this compound structure and its derivatization, often involve activating the carboxylic acid component. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently employed in peptide synthesis and general amide coupling reactions. biocat.comwho.intmedkoo.comnih.gov For instance, a carboxylic acid can be activated by forming an NHS ester in the presence of DCC, which then readily reacts with an amine to form an amide bond. biocat.comwho.int

Exploration of Novel Synthesis Approaches for this compound and Related CCK Antagonists

The development of novel synthetic approaches for complex molecules like this compound and other CCK antagonists often focuses on improving efficiency, sustainability, and the ability to access diverse chemical space for analog development.

Solid-Phase Synthesis: For peptide and pseudo-peptide mimetics, solid-phase synthesis offers advantages in purification and automation, allowing for rapid generation of libraries of analogs. While this compound is a non-peptide, its amino acid derivative nature makes it amenable to strategies inspired by solid-phase methodologies, particularly for building the glutaramic acid scaffold and attaching diverse side chains.

Flow Chemistry: Continuous flow synthesis can enhance reaction control, safety, and scalability, especially for multi-step syntheses involving reactive intermediates. This approach could be explored for optimizing yields and purity of this compound and its derivatives.

Catalytic Methods:

Asymmetric Catalysis: To ensure or improve the enantiomeric purity of the (R) stereocenter, advanced asymmetric catalytic methods (e.g., asymmetric hydrogenation, asymmetric aldol (B89426) reactions, or chiral ligand-mediated couplings) could be investigated to create the chiral center with high enantioselectivity.

Cross-Coupling Reactions: While not directly evident for the core this compound structure, exploring metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could be valuable for introducing diverse aromatic or heteroaromatic moieties onto the naphthyl ring or other parts of the molecule in a modular fashion for analog synthesis.

Enzymatic Synthesis: Biocatalysis offers highly selective and environmentally friendly routes to complex molecules. Enzymes could be utilized for specific steps, such as amide bond formation or the introduction of chiral centers, potentially reducing the need for protecting groups or harsh reaction conditions.

Fragment-Based Synthesis: This strategy involves synthesizing and combining smaller, pre-functionalized fragments. For this compound, this could mean preparing the glutaramic acid core, the dipentylamide part, and the 2-naphthoic acid part separately, and then coupling them in a convergent manner.

The field of CCK antagonists, including glutaramic acid derivatives like this compound, has seen continuous exploration for improved potency, selectivity, and pharmacokinetic profiles. Novel synthetic approaches would aim to facilitate the rapid and efficient synthesis of a wide array of this compound analogs to further explore these properties.

Emerging Research Perspectives and Future Directions for Amiglumide

Identification of Unexplored Molecular Targets and Potential Off-Target Interactions

The specificity of a chemical compound for its intended target is a critical determinant of its utility and safety. While Amiglumide is characterized as a selective CCK1 receptor antagonist, a comprehensive exploration of its full interaction profile within the complex biological system is an important frontier. The identification of any secondary, or "off-target," interactions is essential, as these can lead to unexpected biological effects or provide new therapeutic opportunities.

Future research directions will likely involve systematic screening of this compound against broad panels of receptors, enzymes, and ion channels to create a comprehensive selectivity profile. Techniques such as affinity-based pull-down approaches, where a modified version of the small molecule is used to capture its binding partners from cell lysates, could reveal previously unknown molecular targets. nih.gov Furthermore, computational methods, including inverse docking, where a compound is screened against a library of protein structures, can predict potential off-target interactions, guiding experimental validation. plos.org Identifying such interactions is crucial for a complete understanding of this compound's pharmacological footprint and for saving valuable time and resources during drug development. researchgate.net

This compound as a Chemical Probe for Deeper Understanding of CCK Receptor Biology

Selective antagonists like this compound are invaluable tools, or "chemical probes," for dissecting the physiological roles of endogenous molecules and their receptors. By selectively blocking the CCK1 receptor, this compound allows researchers to investigate the specific functions mediated by this receptor subtype in isolation from the CCK2 receptor. The discovery and development of potent and specific CCK1 receptor antagonists have been instrumental in defining the role of cholecystokinin (B1591339) in various gastrointestinal functions. nih.gov

This compound's utility as a probe is demonstrated in functional studies that characterize its competitive antagonism. For instance, in studies on isolated human gallbladder tissue, this compound was shown to competitively inhibit contractions induced by cholecystokinin-8 (CCK-8). nih.gov Its potency in this regard was quantified and compared with other well-known CCK1 antagonists, lorglumide (B1675136) and dexloxiglumide (B1670345). nih.gov

| CCK1 Receptor Antagonist | pA2 Value on Human Gallbladder |

|---|---|

| Lorglumide | 7.00 |

| Dexloxiglumide | 6.95 |

| This compound | 6.71 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values indicate greater potency. nih.gov

By using this compound in such assays, researchers can precisely quantify its interaction with the CCK1 receptor and elucidate the receptor's role in mediating specific physiological processes, such as gallbladder motility. nih.gov

Development of Advanced Methodological Approaches for Comprehensive this compound Characterization

A thorough characterization of a chemical compound relies on a suite of analytical and computational methods. For this compound, this includes not only classical pharmacological assays but also advanced techniques that provide deeper insight into its physicochemical properties and molecular interactions.

Improvements in analytical technologies like protein mass spectrometry and high-performance liquid chromatography (HPLC) are crucial for product characterization, routine testing, and quantifying the compound in biological matrices. researchgate.netnih.gov These methods are essential for understanding the absorption, distribution, metabolism, and excretion profile of a compound like this compound.

In addition to experimental methods, computational approaches are becoming increasingly powerful for characterizing drug-receptor interactions. Molecular docking and molecular dynamics simulations can be used to model the binding of this compound to the CCK1 receptor at an atomic level. plos.orgnih.gov These in silico studies can predict the specific binding pose of the molecule within the receptor's active site, identify key amino acid residues involved in the interaction, and help explain the basis of its selectivity. frontiersin.orgnih.gov Such computational insights can guide the design of future derivatives with improved potency or selectivity, accelerating the drug discovery process. plos.org

Q & A

Basic Research Question

- Storage : -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis .

- Solubility : Prepare fresh solutions in DMSO (<0.1% final concentration) or PBS (pH 7.4) to avoid precipitation .

- Stability testing : Use HPLC-UV to monitor degradation products over time under varying conditions (e.g., temperature, pH) .

Caution : Batch-to-batch variability in commercial this compound requires certificate-of-analysis verification for purity (>98%) .

How can multi-omics approaches (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?

Advanced Research Question

- Experimental design : Combine RNA-seq (to identify differentially expressed genes) with LC-MS metabolomics (to map metabolic pathway perturbations) in treated vs. control models .

- Data integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to link transcriptomic and metabolic changes to mGluR1 signaling .

- Validation : CRISPR-Cas9 knockout of identified gene targets (e.g., PLCβ) to confirm mechanistic relevance .

Example : Multi-omics revealed this compound’s off-target effects on GABAergic pathways, explaining efficacy in seizure models .

How should researchers address ethical considerations when using this compound in animal studies, particularly regarding dose escalation and humane endpoints?

Basic Research Question

- Dose justification : Base initial doses on prior toxicity studies (e.g., LD₅₀ in rodents) and human equivalent dose (HED) calculations .

- Humane endpoints : Predefine criteria (e.g., >20% weight loss, seizures lasting >5 minutes) and use telemetry for real-time monitoring .

- Regulatory compliance : Obtain IACUC approval and follow ARRIVE guidelines for reporting .

Methodological Tip : Include a sham-treated group to distinguish drug effects from procedural stress .

What strategies are effective for optimizing this compound’s experimental parameters in high-throughput screening (HTS) assays?

Advanced Research Question

- Assay validation : Use Z’-factor calculations (>0.5) to confirm robustness in HTS (e.g., FLIPR assays for calcium flux) .

- Concentration range : Test 10⁻⁹ M to 10⁻⁴ M in 3-10X increments to capture full dynamic range.

- Counter-screening : Exclude false positives via orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Example : HTS identified off-target activity at NMDA receptors, prompting structural analogs to improve selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.